Cas no 1804534-04-0 (3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique trifluoromethoxy and trifluoromethyl substituents, which enhance its electronic and steric properties. The presence of dual amino functional groups at the 3- and 6-positions provides versatile reactivity for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl and trifluoromethoxy groups contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for applications in medicinal chemistry and material science.
3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1804534-04-0 structure
Product name:3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS No:1804534-04-0
MF:C8H7F6N3O
MW:275.151102304459
CID:4930527

3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H7F6N3O/c9-7(10,11)6-5(16)4(18-8(12,13)14)1-3(2-15)17-6/h1H,2,15-16H2
    • InChI Key: CHBGOBZRPSPEDX-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C=C(CN)N=1)OC(F)(F)F)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 281
  • XLogP3: 1.2
  • Topological Polar Surface Area: 74.2

3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003096-500mg
3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1804534-04-0 97%
500mg
$989.80 2022-04-02
Alichem
A022003096-1g
3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1804534-04-0 97%
1g
$1,696.80 2022-04-02

Additional information on 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

Comprehensive Analysis of 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1804534-04-0)

The compound 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1804534-04-0) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. Its unique molecular structure, featuring both trifluoromethoxy and trifluoromethyl groups, makes it a valuable intermediate for synthesizing advanced bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its aminomethyl and amino functional groups offer versatile reactivity for further modifications.

In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced metabolic stability and bioavailability. This compound, with its trifluoromethyl and trifluoromethoxy moieties, aligns perfectly with the growing trend of incorporating fluorine atoms into drug candidates to improve their pharmacokinetic properties. Its CAS No. 1804534-04-0 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research. Additionally, the compound's potential role in developing crop protection agents has sparked interest in the agrochemical sector, where pyridine-based compounds are known for their efficacy.

One of the most frequently asked questions about 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine revolves around its synthetic routes. The compound can be synthesized through multi-step reactions involving halogenation, amination, and trifluoromethylation processes. Researchers often explore its reactivity with various electrophiles and nucleophiles to create diverse derivatives. The presence of both amino and aminomethyl groups allows for selective functionalization, making it a versatile building block in medicinal chemistry.

The compound's physicochemical properties, such as solubility, stability, and melting point, are critical for its application in formulation development. Studies have shown that the trifluoromethoxy group enhances lipophilicity, which is advantageous for crossing biological membranes. This property is particularly valuable in the design of central nervous system (CNS) drugs, where blood-brain barrier penetration is essential. Furthermore, the trifluoromethyl group contributes to the compound's resistance to metabolic degradation, a feature highly sought after in long-acting therapeutics.

Another area of interest is the compound's potential role in addressing antimicrobial resistance, a global health concern. Researchers are investigating its derivatives for activity against resistant bacterial strains, leveraging the electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups to enhance binding affinity to bacterial targets. The compound's pyridine core also provides a rigid scaffold for designing novel inhibitors of bacterial enzymes.

In the context of green chemistry, efforts are underway to develop more sustainable synthetic methods for 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine. Catalytic processes and solvent-free reactions are being explored to minimize environmental impact. This aligns with the broader industry shift toward eco-friendly synthesis, a topic frequently searched by professionals in the field.

The compound's versatility extends to material science, where its fluorinated pyridine structure is being studied for applications in organic electronics and liquid crystals. The strong electron-withdrawing nature of the trifluoromethyl group makes it a candidate for modifying the electronic properties of conjugated systems. This has implications for developing advanced materials with tailored optoelectronic characteristics.

In summary, 3-Amino-6-(aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1804534-04-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features, including the aminomethyl and trifluoromethoxy groups, make it a valuable tool for researchers tackling some of today's most pressing scientific challenges. As interest in fluorinated compounds and pyridine derivatives continues to grow, this compound is poised to play a pivotal role in future innovations.

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